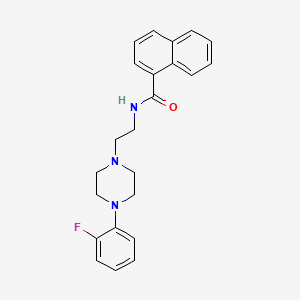![molecular formula C8H7F3N4O2 B2567385 1H-ピラゾロ[4,3-b]ピリジン-7-アミン;2,2,2-トリフルオロ酢酸 CAS No. 2413868-16-1](/img/structure/B2567385.png)
1H-ピラゾロ[4,3-b]ピリジン-7-アミン;2,2,2-トリフルオロ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a heterocyclic compound that combines the structural features of pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetic acid moiety enhances its chemical stability and reactivity.
科学的研究の応用
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
準備方法
The synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-Pyrazolo[4,3-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like tetrahydrofuran, and controlled temperature and pressure conditions. The major products formed from these reactions are often substituted pyrazolo[4,3-b]pyridines with diverse functional groups .
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.
類似化合物との比較
1H-Pyrazolo[4,3-b]pyridin-7-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the rings.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a pyrrole ring fused to a pyridine ring, exhibiting different biological activities.
Pyrazoloquinolines: These compounds have a quinoline ring fused to a pyrazole ring, showing distinct pharmacological properties.
The uniqueness of 1H-Pyrazolo[4,3-b]pyridin-7-amine lies in its specific substitution pattern and the presence of the trifluoroacetic acid moiety, which imparts unique chemical and biological properties .
特性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQCXIAASUPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine](/img/structure/B2567302.png)
![3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2567305.png)
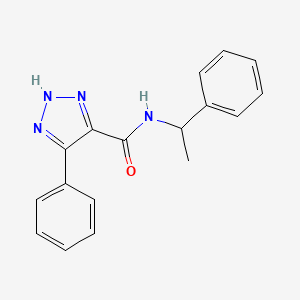
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)
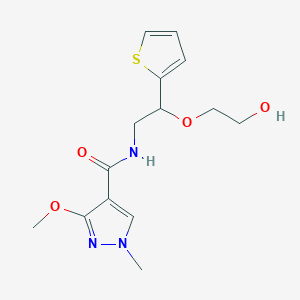
![1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE](/img/structure/B2567312.png)
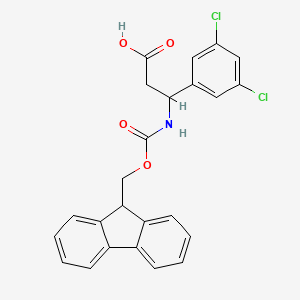
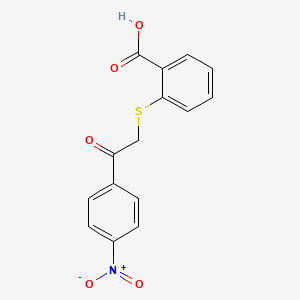
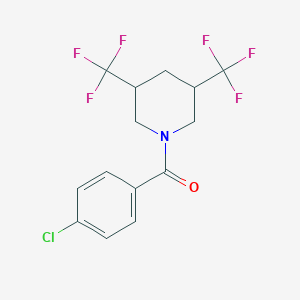
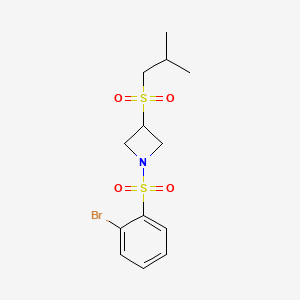
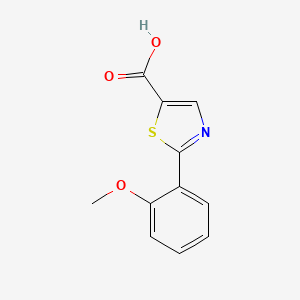
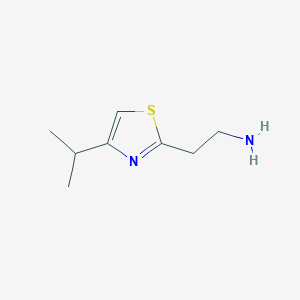
![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)
